tert-Butyl (10-aminodecyl)carbamate chemical properties
tert-Butyl (10-aminodecyl)carbamate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (10-aminodecyl)carbamate is a bifunctional linker molecule of significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of tert-Butyl (10-aminodecyl)carbamate. It is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics.
Chemical Properties
tert-Butyl (10-aminodecyl)carbamate is an aliphatic hydrocarbon chain with a terminal primary amine and a Boc-protected amine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups allows for selective functionalization of the free terminal amine. The Boc group can be readily removed under acidic conditions to liberate the second primary amine, enabling further conjugation.[2]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₃₂N₂O₂ | [3] |
| Molecular Weight | 272.43 g/mol | [3] |
| CAS Number | 216961-61-4 | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 105-108 °C (for tert-Butyl carbamate) | [1][4][5] |
| Boiling Point | 380.4 °C at 760 mmHg (Predicted) | [6] |
| Solubility | Soluble in methanol, chloroform, and methylene (B1212753) chloride. Slightly soluble in petroleum ether and water. | [5] |
| Storage Conditions | Store at 2-8°C, protected from light. | [4] |
Experimental Protocols
Synthesis of tert-Butyl (10-aminodecyl)carbamate (Mono-Boc Protection of 1,10-Diaminodecane)
This protocol describes a common method for the selective mono-Boc protection of a symmetrical diamine.[5][7][8]
Materials:
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (MeOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Monoprotonation of the Diamine:
-
Dissolve 1,10-diaminodecane (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes. This step selectively protonates one of the amino groups, rendering it less reactive.[5][7]
-
-
Boc Protection:
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected by-product.[8]
-
Adjust the pH of the aqueous layer to >12 with a 2M NaOH solution to deprotonate the ammonium (B1175870) salt.[7][8]
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-Butyl (10-aminodecyl)carbamate as a white solid.[8]
-
Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the second primary amine.
Materials:
-
tert-Butyl (10-aminodecyl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Acidic Cleavage:
-
Work-up and Isolation:
-
Upon completion, carefully remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected 1,10-diaminodecane.[9]
-
Visualization of a PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing tert-Butyl (10-aminodecyl)carbamate as a linker.
Caption: PROTAC Synthesis Workflow.
Signaling Pathway in PROTAC-Mediated Protein Degradation
The diagram below illustrates the general mechanism of action for a PROTAC, which hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTAC Mechanism of Action.
References
- 1. bioorg.org [bioorg.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl (10-aminodecyl)carbamate|lookchem [lookchem.com]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. benchchem.com [benchchem.com]
- 9. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
